molecular formula C9H13NO B2542376 1-(6-Methylpyridin-2-yl)propan-2-ol CAS No. 66120-51-2

1-(6-Methylpyridin-2-yl)propan-2-ol

Cat. No.: B2542376
CAS No.: 66120-51-2
M. Wt: 151.209
InChI Key: UXBJKXQFCAWOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which combines a pyridine ring with a secondary alcohol group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Methylpyridin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the alkylation of 6-methylpyridine with an appropriate alkyl halide, followed by reduction. For instance, 6-methylpyridine can be reacted with 2-bromopropane in the presence of a strong base like sodium hydride to form the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the intermediate compounds is often employed to achieve the desired reduction. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 1-(6-Methylpyridin-2-yl)propan-2-one.

    Reduction: 1-(6-Methylpyridin-2-yl)propane.

    Substitution: Various halogenated or nitro-substituted derivatives of this compound.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the alcohol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(6-Methylpyridin-2-yl)propan-2-ol can be compared with other similar compounds such as:

    2-(6-Methylpyridin-2-yl)ethanol: This compound has a shorter alkyl chain, which may affect its reactivity and biological activity.

    1-(4-Methylpyridin-2-yl)propan-2-ol: The position of the methyl group on the pyridine ring can influence the compound’s chemical properties and interactions.

    1-(6-Chloropyridin-2-yl)propan-2-ol:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-3-5-9(10-7)6-8(2)11/h3-5,8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBJKXQFCAWOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.